molecular formula C8H10O2 B086604 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 120-74-1

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B086604
CAS RN: 120-74-1
M. Wt: 138.16 g/mol
InChI Key: FYGUSUBEMUKACF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Metathesis Reactions: The synthesis of various metal complexes of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, such as dicopper(II), monocopper(I), and others, has been achieved through metathesis reactions, demonstrating the compound's reactivity and potential in coordination chemistry (McCann et al., 1997).

Molecular Structure Analysis

  • Crystal Structure: The crystal and molecular structure of a closely related compound, bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid, has been studied using X-ray diffraction techniques, providing insights into bond distances, angles, and hydrogen bonding within the bicyclo[2.2.1]hept-5-ene ring system (Pfluger et al., 1973).

Chemical Reactions and Properties

  • Reactivity with Hydrazine: The structure and reactivity of Bicyclo[2.2.1]hept-2-ene-endo-5,endo-6-dicarboxylic acid hydrazide have been investigated, revealing insights into its reactions with various chemicals and the structural confirmation of its hydrazide (Kas’yan et al., 2005).

Physical Properties Analysis

  • Crystallographic Studies: Extensive crystallographic studies on various derivatives of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid provide a detailed understanding of the physical properties of the compound, including molecular orientation and hydrogen-bonding patterns (E. Plettner et al., 2005).

Chemical Properties Analysis

  • Protective Properties: The synthesis and investigation of acetylenic esters of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have revealed their protective properties against acid corrosion of steel, showcasing the chemical's potential in material sciences (Mamedov, 2004).

Scientific Research Applications

  • Polymerization : It is used in the homo- and copolymerization processes. Particularly, it is involved in the synthesis of polymers with functional groups such as carboxylic acid methyl ester and methanol derivatives, which are catalyzed by palladium complexes (Reinmuth et al., 1996). Similarly, Pd(II) nitrile catalysts have been employed for the polymerization of norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Mathew et al., 1996).

  • Photoresist Materials : This compound forms the basis of a series of alicyclic polymers designed for use as 193 nm photoresist materials. These polymers show solubility in common organic solvents and vary in glass transition temperatures based on their structure and polymerization mode (Okoroanyanwu et al., 1998).

  • Organometallic Reactions : It is involved in the reactions with palladium 1,5-cyclooctadiene alkyl chloride, relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

  • Corrosion Protection : Acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been studied for their protective properties against acid corrosion of steel (Mamedov, 2004).

  • Optical Applications : Polymers containing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been used for UV-induced modulation of the refractive index and surface properties, showing potential in waveguiding and other optical applications (Griesser et al., 2009).

  • Crystal Structure Studies : The crystal and molecular structure of derivatives of this compound have been analyzed for a better understanding of its physical properties (Pfluger et al., 1973).

  • Transition Metal Complexes : It is utilized in the preparation of various transition metal complexes, which have potential applications in catalysis and materials science (McCann et al., 1997).

properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGUSUBEMUKACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28551-71-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, homopolymer
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DSSTOX Substance ID

DTXSID80883313
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS RN

120-74-1, 934-30-5
Record name 5-Norbornene-2-carboxylic acid
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Record name Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
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Record name 5-Norbornene-2-carboxylic acid, exo-
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Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Record name Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

49.5 g of acrylic acid was added to 49.9 g of cyclopentadiene and 40 ml of diethyl ether, and a reaction was allowed to react at room temperature for 2 hr with stirring. After the completion of the reaction, the reaction mixture was concentrated and purified by distillation to give 78.0 g (yield: 82%) of an intended product.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

67.0 g (269 mmol) of the Diels-Alder adduct was dissolved in 1040 ml of a mixture solvent of tetrahydrofuran-water (5:2), 70.5 g (1.08 mol) of potassium hydroxide (85%) in 300 ml of water was added on ice cooling, and the mixture was stirred at room temperature for 24 hours. After distilling out tetrahydrofuran, the product was neutralized with 94 ml of concentrated hydrochloric acid and extracted with a mixture solvent of hexane-methylene chloride (98:2) (200 ml×4). The extract was dried on anhydrous magnesium sulfate, the solution was filtered, and the solvent was distilled off to obtain 38.8 g of crude 5-norbornene-2-carboxylic acid. Crude yield: 100%.
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1040 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

19.0 g (58.5 mmol) of the Diels-Alder adduct was dissolved in 115 ml of tetrahydrofuran, 12.9 g (300 mmol) of sodium hydroxide in 140 ml of water was added on ice cooling, the mixture was stirred at room temperature for 24 hours. After distilling off tetrahydrofuran, the product was neutralized with 27 ml of concentrated hydrochloric acid and extracted with a mixture solvent of hexane-methylene chloride (98:2) (100 ml×4). The extract was dried over anhydrous magnesium sulfate, the solution was filtered, and the solvent was distilled off to obtain 8.3 g of crude 5-norbornene-2-carboxylic acid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

95.0 g (382 mmol) of the Diels-Alder adduct obtained in the above step was dissolved in 950 ml of tetrahydrofuran, 103 g (1.57 mol) of potassium hydroxide (85%) in 760 ml of water was added on ice cooling, and the mixture was stirred at room temperature for 24 hours. After tetrahydrofuran was distilled off from the reaction mixture, the residue was neutralized with 138 ml of concentrated hydrochloric acid, and the solution was extracted with a mixture solvent of hexane-methylene chloride (98:2) (200 ml×4). The extract was dried over anhydrous magnesium sulfate and filtered, the distilled off, and 45.0 g of crude 5-norbornene-2-carboxylic acid was obtained. Crude yield: 83%.
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
950 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The propargyl ester of 2-norborn-5-ene carboxylic acid was prepared by Diels-Alder reaction of propargyl acrylate and cyclopentadiene at ambient temperature. Dimethylchlorosilane (56.4g) was added portionwise to 100 grams of this norbornene carboxylate ester and 0.16 g Karstedt catalyst under nitrogen at 70° C. After exotherming to 80° C., the mixture was stirred for 3 hours at 70° C., stripped under light vacuum and then distilled. The product, ##STR13## (84% purity by GC), distilled at 100°-105° C. at 0.07 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
norbornene carboxylate ester
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
Karstedt catalyst
Quantity
0.16 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Citations

For This Compound
309
Citations
M McCann, F Humphreys, J Campbell, A Carvill… - Polyhedron, 1997 - Elsevier
Metathesis reactions were used to prepare a range of dicopper(II), monocopper(I), diruthenium(II, III), dimolybdenum(II,II) and dirhodium(II,II) complexes of either racemic or resolved …
Number of citations: 3 www.sciencedirect.com
E Plettner, A Mohle, MT Mwangi, J Griscti… - Tetrahedron …, 2005 - Elsevier
The absolute configuration of bicyclo[2.2.1]heptan-2-one has not been correlated with a crystal structure of a chemical precursor. The only chemical correlation available had an …
Number of citations: 22 www.sciencedirect.com
E Mendyk, A Drzewiecka, A Pachuta-Stec, T Lis… - Structural Chemistry, 2011 - Springer
The condensation of endo-S-methyl-N′-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl) isothiosemicarbazide with 12 primary amines was investigated. The molecular structure of all new …
Number of citations: 7 link.springer.com
A Pachuta-Stec, U Kosikowska… - … für Naturforschung C, 2012 - degruyter.com
N-Substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene- 2-carboxylic acid and 1-(5-methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic acid were …
Number of citations: 5 www.degruyter.com
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment.(2-endo, 3-exo)-Ethyl 3-(1-methylethyl) bicyclo [2.2. 1] hept-5-ene-2-carboxylate was …
EG Mamedov - Russian journal of applied chemistry, 2004 - Springer
A procedure was developed for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The structures of the compounds were confirmed by IR and 1 H NMR …
Number of citations: 1 link.springer.com
JP Mathew, A Reinmuth, J Melia, N Swords… - …, 1996 - ACS Publications
Cycloaliphatic polyolefins with functional groups were obtained by Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, …
Number of citations: 177 pubs.acs.org
A Reinmuth, JP Mathew, J Melia… - Macromolecular rapid …, 1996 - Wiley Online Library
Cycloaliphatic polyolefins with functional groups were prepared by the Pd(II)‐catalyzed addition polymerization of norbornene derivatives. Homo‐ and copolymers containing repeating …
Number of citations: 74 onlinelibrary.wiley.com
J Li - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title 1:1 adduct, C7H6N2S·C9H10O5, all non-H atoms of the benzothiazol-2-amine molecule are essentially coplanar, with a maximum deviation of 0.0286 (9) Å for the S atom. In …
Number of citations: 9 scripts.iucr.org
JD Roberts, Y Chun, C Flanagan… - Journal of the American …, 1982 - ACS Publications
The pH dependence of the 15N NMR shifts of histamine, imidazole-4-propionic acid, imidazole-4-acetic acid, trans-and cfs-urocanic acid, and e «c/om-3-(4-imidazoyl) bicyclo [2.2. 1] …
Number of citations: 84 pubs.acs.org

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